

ABC99: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: ABC99

Cat. No.: B15622051

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For researchers, scientists, and drug development professionals, this document provides comprehensive technical information, purchasing details, and detailed experimental protocols for **ABC99**, a potent and selective inhibitor of the Wnt-deacylating enzyme NOTUM.

Product Information and Supplier Details

ABC99 is a small molecule inhibitor that selectively and irreversibly targets the serine hydrolase activity of NOTUM. By inhibiting NOTUM, **ABC99** prevents the removal of a key palmitoleate modification from Wnt proteins, thereby preserving canonical Wnt signaling.^{[1][2]} This makes **ABC99** a valuable tool for studying the role of NOTUM in various biological processes and a potential therapeutic agent for diseases associated with diminished Wnt signaling, such as osteoporosis and other degenerative conditions.

| Supplier | Catalog Number | Purity | Formulation | Storage |
|-----------------|----------------|---------------|-------------------|----------------------------------|
| ProbeChem | PC-35279 | Not Specified | Crystalline solid | -20°C[3] |
| Cayman Chemical | 25858 | ≥95% | Crystalline solid | -20°C[4][5] |
| MedChemExpress | HY-122832 | 98.48% | Crystalline solid | -20°C for 3 years (powder)[2][6] |
| AOBIOUS | AOB39031 | Not Specified | Not Specified | Not Specified[1] |
| Sigma-Aldrich | SML2341 | ≥98% (HPLC) | Powder | -20°C[7] |
| BOC Sciences | 2331255-53-7 | ≥95% | Crystalline Solid | Not Specified[8] |

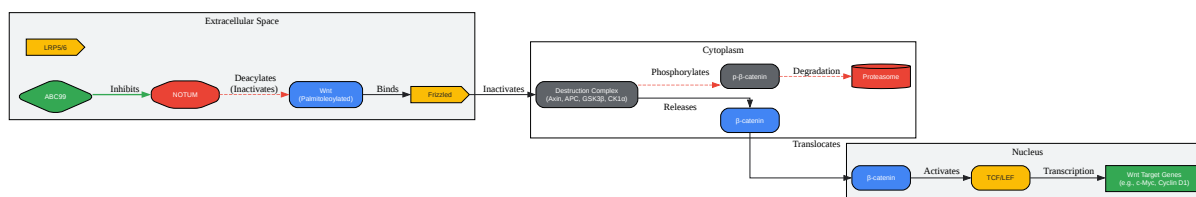
Physicochemical Properties:

| Property | Value | Reference |
|----------------------------------|--|-----------|
| CAS Number | 2331255-53-7 | [3][4][6] |
| Molecular Formula | C ₂₂ H ₂₁ ClN ₄ O ₅ | [3][4][6] |
| Molecular Weight | 456.88 g/mol | [3][6] |
| Solubility | DMSO: 10 mM[3], Acetonitrile: 1 mg/ml, Chloroform: 1 mg/ml, Methyl Acetate: 1 mg/ml[4] | [3][4] |
| IC ₅₀ (NOTUM) | 13 nM | [2][3][4] |
| EC ₅₀ (Wnt Signaling) | 89 nM (in a cell-based reporter assay) | [4][5][9] |

Mechanism of Action: Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. The activity of this pathway is tightly controlled, in part by the enzyme NOTUM. NOTUM functions as a negative regulator by removing a palmitoleate

group from Wnt proteins, which is essential for their binding to the Frizzled receptor complex. **ABC99** selectively and irreversibly inhibits the serine hydrolase activity of NOTUM, thereby preventing the deacylation of Wnt proteins. This leads to the stabilization and accumulation of β -catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.



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Caption: **ABC99** inhibits NOTUM, preserving Wnt signaling.

Experimental Protocols

Super TOPflash Reporter Assay for Wnt Signaling

This protocol is designed to quantify the effect of **ABC99** on preserving Wnt3a-mediated signaling in the presence of NOTUM using a luciferase reporter assay in HEK293T cells.

Materials:

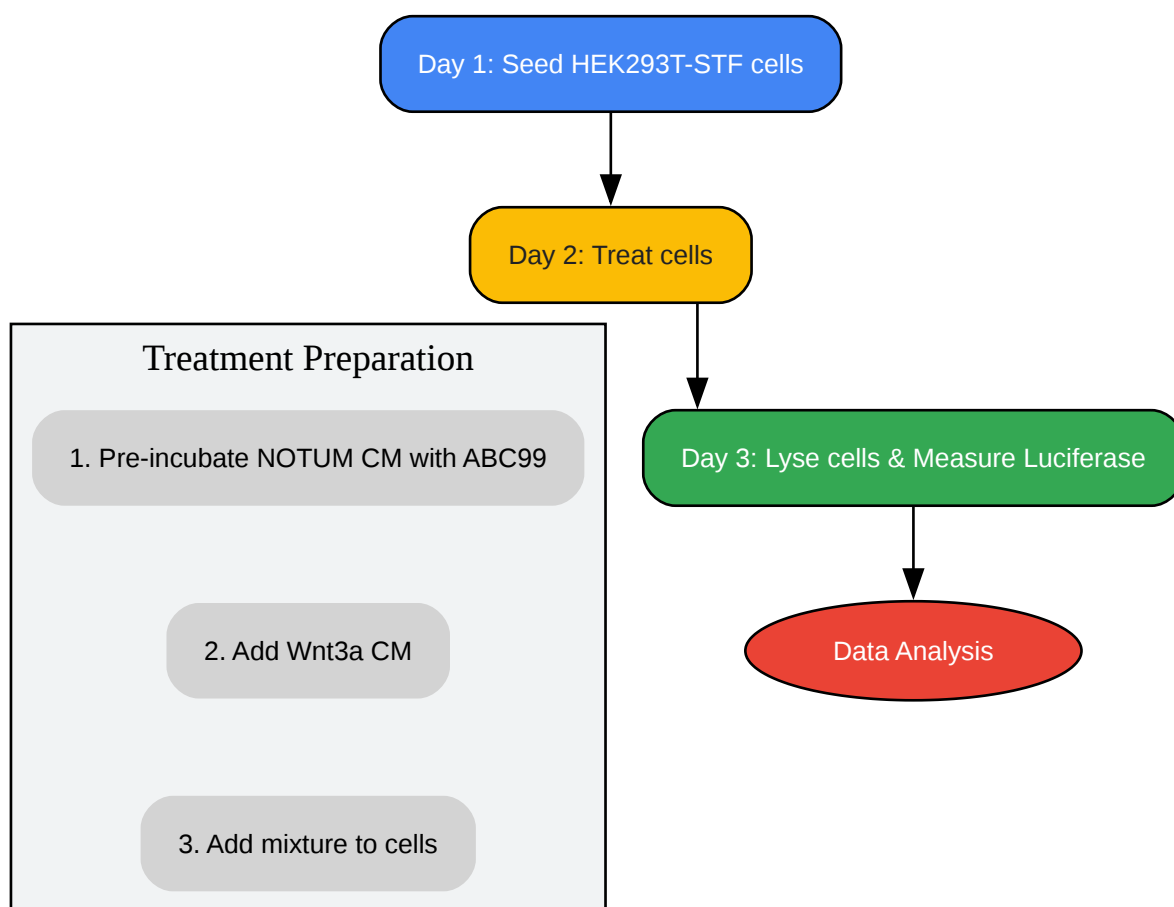
- HEK293T cells stably expressing the Super TOPflash reporter (HEK293T-STF)

- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Wnt3a conditioned medium (from L-Wnt3a cells)
- NOTUM conditioned medium (from SW620 cells)
- **ABC99** (dissolved in DMSO)
- Control compound (e.g., an inactive analog) or DMSO vehicle
- Dual-Luciferase® Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T-STF cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C with 5% CO₂.
- Compound Preparation: Prepare serial dilutions of **ABC99** and control compound in DMEM. The final DMSO concentration should not exceed 0.1%.
- Treatment:
 - Pre-incubate the NOTUM conditioned medium with the various concentrations of **ABC99** or control compound for 30 minutes at 37°C.
 - Add the Wnt3a conditioned medium to the NOTUM/compound mixture.
 - Aspirate the medium from the HEK293T-STF cells and add 100 μ L of the final treatment mixture to each well.
 - Include controls: cells treated with Wnt3a alone, NOTUM + Wnt3a without inhibitor, and vehicle control.
- Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO₂.

- Luciferase Assay:
 - Aspirate the medium and wash the cells once with PBS.
 - Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
 - Measure Firefly and Renilla luciferase activity according to the manufacturer's instructions using a luminometer.
- Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results can be plotted as fold-change in luciferase activity relative to the control.



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Caption: Workflow for the Super TOPflash reporter assay.

Western Blot Analysis of NOTUM Inhibition

This protocol describes the detection of NOTUM protein levels in the conditioned medium of SW620 cells following treatment with **ABC99**.

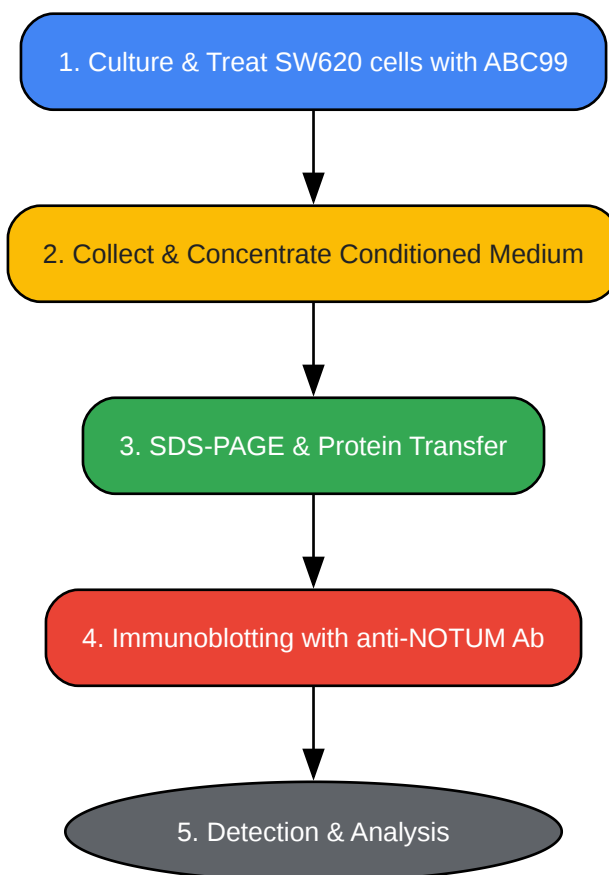
Materials:

- SW620 cells
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- **ABC99** (dissolved in DMSO)
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against NOTUM
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Culture and Treatment:
 - Culture SW620 cells to ~80% confluency.
 - Wash the cells with PBS and replace the medium with serum-free medium.

- Treat the cells with various concentrations of **ABC99** (e.g., 0.1, 1, 10 μ M) or DMSO vehicle for 2-4 hours.
- Conditioned Medium Collection: Collect the conditioned medium from the treated cells. Centrifuge to remove any detached cells and debris.
- Protein Concentration: Determine the protein concentration of the conditioned medium samples.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-NOTUM antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.



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Caption: Workflow for Western blot analysis of NOTUM.

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